Cas no 91869-06-6 (2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1))

2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) structure
91869-06-6 structure
Product name:2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)
CAS No:91869-06-6
MF:C28H47N3O21
MW:761.680290460587
CID:1971206
PubChem ID:3086339

2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)
    • N-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl
    • DTXSID70919478
    • Chitosan, 2-hydroxybutanedioate (salt)
    • 91869-06-6
    • Sea Cure 210
    • 2-Hydroxybutanedioic acid--2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose (1/1)
    • Chitosan malate
    • Inchi: InChI=1S/C24H41N3O16.C4H6O5/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23;5-2(4(8)9)1-3(6)7/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33);2,5H,1H2,(H,6,7)(H,8,9)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24+;/m1./s1
    • InChI Key: KQCBYLOBOGMDSY-OMCTUWBCSA-N
    • SMILES: CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O

Computed Properties

  • Exact Mass: 761.27
  • Monoisotopic Mass: 761.27
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 13
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 390Ų

Experimental Properties

  • Boiling Point: 1139.9°C at 760 mmHg
  • Flash Point: 643.2°C

2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) Related Literature

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.